4-Methylpyrrolidin-3-one hydrochloride

Description

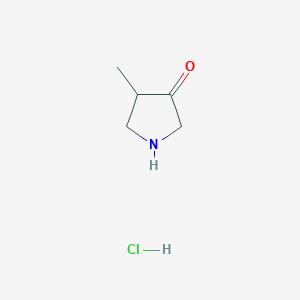

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H10ClNO |

|---|---|

Molecular Weight |

135.59 g/mol |

IUPAC Name |

4-methylpyrrolidin-3-one;hydrochloride |

InChI |

InChI=1S/C5H9NO.ClH/c1-4-2-6-3-5(4)7;/h4,6H,2-3H2,1H3;1H |

InChI Key |

ZTPXCIOMRSTANA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCC1=O.Cl |

Origin of Product |

United States |

Derivatization Strategies and Functionalization of 4 Methylpyrrolidin 3 One Hydrochloride

Principles of Chemical Derivatization for Research Applications

Chemical derivatization is a technique used to chemically modify a compound to enhance its properties for analytical purposes or to create new molecules with desired characteristics. In research applications, derivatization is employed to improve a compound's detectability, stability, and separation efficiency during chromatographic or spectroscopic analysis. The process involves reacting the target compound with a derivatizing agent to introduce a specific functional group, known as a tag.

The primary objectives of chemical derivatization in a research context include:

Enhancing Detection: Introducing chromophores or fluorophores to a molecule can significantly increase its response to UV-Visible or fluorescence detectors, respectively. This is particularly useful for compounds that lack these properties in their native state.

Improving Volatility and Thermal Stability: For techniques like gas chromatography (GC), derivatization can convert non-volatile compounds into more volatile forms, allowing for their analysis at lower temperatures and preventing thermal degradation.

Increasing Mass Spectrometric Sensitivity: Derivatization can introduce easily ionizable groups, leading to a stronger signal in mass spectrometry (MS) and improving the limits of detection.

Enhancing Chromatographic Separation: Modifying the polarity and size of a molecule through derivatization can improve its separation from other components in a complex mixture during liquid chromatography (LC) or GC analysis.

Facilitating Chiral Separations: For chiral compounds, derivatization with a chiral reagent can create diastereomers that are more easily separated on a non-chiral chromatographic column.

The selection of a derivatization strategy is contingent on the functional groups present in the parent molecule and the analytical technique to be employed. For 4-Methylpyrrolidin-3-one hydrochloride, the secondary amine, the ketone group, and the methyl group offer potential sites for derivatization.

Functionalization of the Pyrrolidinone Ring System

The pyrrolidinone ring is a common scaffold in many biologically active compounds and offers multiple sites for functionalization. The reactivity of the ring is influenced by the presence of the amide and ketone functional groups.

N-Functionalization: The nitrogen atom of the pyrrolidinone ring, being a secondary amine, is a primary site for derivatization. N-alkylation, N-acylation, and N-arylation are common strategies to introduce a wide variety of substituents. These modifications can significantly impact the molecule's polarity, lipophilicity, and biological interactions. For instance, N-acylation can be achieved by reacting the pyrrolidinone with acyl chlorides or anhydrides in the presence of a base.

α-Position to the Carbonyl Group (C2): The carbon atom adjacent to the carbonyl group (the C2 position) can be functionalized through enolate chemistry. Deprotonation with a strong base can generate an enolate, which can then react with various electrophiles, such as alkyl halides or aldehydes. This allows for the introduction of new carbon-carbon bonds at this position.

Carbonyl Group (C3): The ketone at the C3 position is another key site for functionalization. It can undergo a variety of reactions typical of ketones, including:

Reduction: The ketone can be reduced to a hydroxyl group, introducing a new chiral center and altering the hydrogen bonding capabilities of the molecule.

Reductive Amination: Reaction with an amine in the presence of a reducing agent can convert the ketone into a new amine functionality.

Wittig Reaction: This reaction allows for the conversion of the carbonyl group into a carbon-carbon double bond, providing a route to a wide range of alkene derivatives.

Formation of Oximes and Hydrazones: Reaction with hydroxylamine (B1172632) or hydrazine (B178648) derivatives can be used to introduce new functionalities and is often employed in analytical derivatization to enhance detectability.

α'-Position to the Carbonyl Group (C4): The presence of the methyl group at the C4 position influences the reactivity of this site. Functionalization at this position can be more challenging but may be achieved through specific synthetic strategies.

A summary of potential functionalization reactions on the pyrrolidinone ring is presented in the table below.

| Reaction Site | Reaction Type | Reagents and Conditions | Potential Outcome |

| Nitrogen (N1) | N-Alkylation | Alkyl halide, Base | Introduction of an alkyl group |

| Nitrogen (N1) | N-Acylation | Acyl chloride/anhydride, Base | Introduction of an acyl group |

| Carbon (C2) | α-Alkylation | Strong base, Alkyl halide | Introduction of an alkyl group |

| Carbon (C3) | Reduction | e.g., NaBH₄ | Conversion of ketone to alcohol |

| Carbon (C3) | Reductive Amination | Amine, Reducing agent | Conversion of ketone to amine |

| Carbon (C3) | Wittig Reaction | Phosphonium ylide | Formation of a C=C double bond |

Side Chain Elaboration and Modification

The methyl group at the C4 position of the pyrrolidinone ring serves as a side chain that can also be a target for chemical modification. Elaboration of this side chain can lead to the synthesis of novel analogs with altered steric and electronic properties.

One potential strategy for modifying the methyl group is through C-H activation . This advanced synthetic methodology allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds. Transition metal catalysts, such as those based on rhodium or palladium, can facilitate the insertion of various functional groups into a C-H bond. For the methyl group on the pyrrolidinone ring, this could potentially allow for the introduction of aryl, alkyl, or other functional groups.

Another approach involves the synthesis of analogs where the methyl group is replaced by other functionalized alkyl chains. This is typically achieved by starting from different precursors during the synthesis of the pyrrolidinone ring itself, rather than by direct modification of the existing methyl group. For example, using a starting material with a longer or functionalized alkyl chain in place of the methyl group would lead to the corresponding 4-substituted pyrrolidin-3-one derivative.

The table below outlines conceptual strategies for side chain modification.

| Strategy | Description | Potential Reagents/Methods | Resulting Structure |

| C-H Activation | Direct functionalization of the methyl C-H bonds. | Transition metal catalysts (e.g., Rh, Pd), directing groups. | 4-(Functionalized methyl)pyrrolidin-3-one |

| Synthetic Analogs | Synthesis of the pyrrolidinone ring with a pre-functionalized side chain. | Use of starting materials with different alkyl groups. | 4-Alkyl-pyrrolidin-3-one derivatives |

Derivatization Techniques for Enhanced Analytical Specificity

In analytical chemistry, derivatization is a powerful tool to enhance the specificity and sensitivity of detection methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). For this compound, derivatization can target the secondary amine or the ketone functional group.

Derivatization of the Amine Group: The secondary amine can be derivatized with a variety of reagents to introduce a chromophore or a fluorophore. Common derivatizing agents for amines include:

Dansyl chloride: Reacts with amines to form highly fluorescent sulfonamides.

Fluorescamine: Reacts with primary and secondary amines to produce fluorescent derivatives.

9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl): Forms stable, UV-active carbamates with amines.

Derivatization of the Ketone Group: The ketone can be derivatized to improve its chromatographic properties and detection. Reagents for ketone derivatization include:

Hydroxylamine or its derivatives (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine): Forms oximes that are amenable to GC-MS analysis with electron capture detection.

Hydrazine derivatives (e.g., 2,4-dinitrophenylhydrazine): Forms hydrazones that are colored and can be detected by UV-Visible spectroscopy.

The choice of derivatization reagent depends on the analytical instrumentation available and the specific requirements of the analysis. The goal is to produce a derivative with improved analytical characteristics, allowing for more accurate and sensitive quantification of the target compound.

The following table summarizes common derivatizing agents for the functional groups present in 4-Methylpyrrolidin-3-one.

| Functional Group | Derivatizing Agent | Resulting Derivative | Analytical Advantage |

| Secondary Amine | Dansyl chloride | Dansyl-sulfonamide | Fluorescence detection |

| Secondary Amine | Fmoc-Cl | Fmoc-carbamate | UV detection |

| Ketone | 2,4-Dinitrophenylhydrazine | Dinitrophenylhydrazone | UV-Visible detection |

| Ketone | PFBHA | PFB-oxime | GC-MS with ECD |

Advanced Spectroscopic and Analytical Characterization of 4 Methylpyrrolidin 3 One Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped, providing insights into the molecular framework.

The ¹H NMR spectrum of 4-Methylpyrrolidin-3-one hydrochloride is expected to exhibit distinct signals corresponding to the protons of the methyl group and the pyrrolidine (B122466) ring. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the protonated amine.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a separate signal, with its chemical shift being indicative of its bonding environment. For instance, the carbonyl carbon is expected to appear significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ | 1.2 - 1.4 | 15 - 20 |

| C4-H | 2.5 - 2.8 | 40 - 45 |

| C5-H₂ | 3.3 - 3.6 | 50 - 55 |

| C2-H₂ | 3.6 - 3.9 | 55 - 60 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and molecular environments.

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Attached Proton Test (APT), offer deeper insights into the molecular structure.

An HSQC experiment would reveal correlations between directly bonded proton and carbon atoms, confirming the assignments made from the 1D spectra. For this compound, this would definitively link the proton signals of the methyl and methylene (B1212753) groups to their corresponding carbon signals.

The APT experiment is valuable for differentiating between carbon atoms based on the number of attached protons. huji.ac.ilmagritek.com In an APT spectrum of the target compound, the quaternary carbonyl carbon and the methylene (CH₂) carbons would exhibit signals with opposite phase to the methine (CH) and methyl (CH₃) carbon signals. huji.ac.ilmagritek.com This provides a rapid method for assigning the carbon multiplicities.

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of a compound. mdpi.com For this compound, HRMS would provide the exact mass of the protonated molecular ion [M+H]⁺. This technique is crucial for confirming the molecular formula. mdpi.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₁₀ClNO |

| Molecular Weight | 135.59 g/mol |

Note: The predicted [M+H]⁺ value corresponds to the free base C₅H₉NO.

Vibrational Spectroscopy (e.g., FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

The FTIR spectrum of this compound is expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration. mdpi.com Additionally, bands corresponding to N-H stretching (from the hydrochloride salt), C-H stretching, and various bending vibrations would be observed. mdpi.com

Raman spectroscopy, being complementary to FTIR, would also reveal characteristic vibrational modes. The carbonyl stretch is typically a strong and sharp signal in the Raman spectrum.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3200 - 2700 (broad) | 3200 - 2700 |

| C-H Stretch | 3000 - 2850 | 3000 - 2850 |

| C=O Stretch | 1750 - 1730 | 1750 - 1730 |

Note: Predicted frequencies are based on characteristic ranges for the respective functional groups.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for assessing the purity of a compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and quantification of compounds in a mixture. For a polar compound like this compound, a reversed-phase HPLC method would be suitable. researchgate.net This would typically involve a C18 column and a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, with an acidic modifier such as formic or phosphoric acid to ensure good peak shape for the amine. researchgate.netsielc.com

Table 4: Illustrative HPLC Method for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry |

Note: This is a representative method and may require optimization for specific applications.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. For polar molecules like this compound, which contains a keto group, direct analysis by GC can be challenging without derivatization. researchgate.net The polar functional groups can lead to poor peak shape and reduced volatility. researchgate.net However, GC coupled with mass spectrometry (GC-MS) is a definitive method for identifying such compounds, often after conversion to less polar, more volatile derivatives. researchgate.net

In the analysis of related pyrrolidinone structures, specific GC-MS parameters have been established that can be adapted for this compound. For instance, the analysis of cathinone (B1664624) derivatives containing a pyrrolidine ring has been successfully performed using capillary columns like the DB-1 MS or Rxi®-5Sil MS. swgdrug.orgmdpi.com Helium is typically used as the carrier gas. swgdrug.orgmdpi.com The temperature programming is crucial, with an initial oven temperature around 100°C, followed by a ramp up to 300°C to ensure the elution of the compound. swgdrug.org Detection can be achieved using a Flame Ionization Detector (FID), a Nitrogen-Phosphorous Detector (NPD) for enhanced sensitivity towards nitrogen-containing compounds, or a Mass Spectrometer (MS) for structural confirmation. swgdrug.orgnih.govkeikaventures.com

A representative set of GC-MS parameters, based on the analysis of a structurally similar compound, 4-methyl-α-pyrrolidinopropiophenone, is provided below. swgdrug.org

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Gas Chromatograph with Mass Spectrometer | swgdrug.org |

| Column | DB-1 MS (or equivalent), 30m x 0.25mm x 0.25µm | swgdrug.org |

| Carrier Gas | Helium at 1 mL/min | swgdrug.org |

| Injector Temperature | 280°C | swgdrug.org |

| Oven Program | Initial 100°C (1 min), ramp at 12°C/min to 300°C, hold for 9 min | swgdrug.org |

| Detector | Mass Spectrometer (MS) | swgdrug.org |

| MS Scan Range | 30-550 amu | swgdrug.org |

Ion Chromatography (IC) and Hyphenated Techniques (IC-MS)

Ion chromatography (IC) is an ideal technique for the analysis of ionic and highly polar species, making it well-suited for the determination of this compound. thermofisher.com As a hydrochloride salt, the compound exists in its cationic form in solution. Cation-exchange chromatography is the primary mode of separation for such amines. thermofisher.com

Modern IC methods, particularly those coupled with mass spectrometry (IC-MS), offer high sensitivity and selectivity for analyzing low-molecular-weight amines in various matrices. nih.govmetrohm.com The separation is typically achieved on a high-capacity cation-exchange column, such as the Dionex IonPac CS17 or CS19, which are designed for the analysis of small polar amines. thermofisher.comthermofisher.com Elution is carried out using an acidic mobile phase, commonly methanesulfonic acid (MSA), often generated electrolytically in reagent-free IC systems to ensure high reproducibility. thermofisher.com

Detection is commonly performed using suppressed conductivity, which reduces the background conductivity of the eluent and enhances the signal-to-noise ratio for the analyte. rsc.org For unambiguous identification and enhanced sensitivity, coupling the IC system to a mass spectrometer is the preferred approach. thermofisher.commetrohm.com The MS detector, typically a single quadrupole, can be operated in either full-scan mode for confirmation or selected ion monitoring (SIM) mode for precise quantification. thermofisher.com Research on the related compound N-Methylpyrrolidine (NMP) in pharmaceutical samples provides a robust framework for developing a method for this compound. thermofisher.com

The following table summarizes a validated IC method for the closely related compound, N-Methylpyrrolidine. thermofisher.com

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Reagent-Free Ion Chromatography System | thermofisher.com |

| Column | Dionex IonPac CS17 Cation-Exchange Column | thermofisher.com |

| Eluent | Electrolytically generated Methanesulfonic Acid (MSA) gradient | thermofisher.com |

| Flow Rate | 0.40 mL/min | thermofisher.com |

| Column Temperature | 40°C | thermofisher.com |

| Detection | Suppressed Conductivity | thermofisher.com |

| Limit of Quantitation (LOQ) | 0.10 µg/mL | thermofisher.com |

| Limit of Detection (LOD) | 0.03 µg/mL | thermofisher.com |

Spectrophotometric Characterization (e.g., UV, Fluorimetry)

Spectrophotometric techniques, particularly UV-Visible spectroscopy, provide valuable information about the electronic structure of a molecule. The UV spectrum of this compound is expected to be influenced by the electronic transitions associated with the carbonyl (keto) group and the nitrogen atom of the pyrrolidine ring.

While specific spectral data for this compound is not widely published, data from structurally similar compounds can provide an estimate of its absorption characteristics. The parent compound, pyrrolidine, exhibits UV absorption maxima at 171 nm and 196 nm in the gas phase. nih.gov The presence of a carbonyl group, as seen in N-methyl-2-pyrrolidone (NMP), introduces an n→π* transition, resulting in a characteristic UV absorption band. nist.govresearchgate.net Studies on NMP show absorbance bands in the range of 230-240 nm. researchgate.net The exact position of the λmax for this compound will depend on the solvent environment and the electronic effects of the methyl group.

Fluorescence spectroscopy (fluorimetry) may also be applicable. Although simple saturated amines and ketones are not typically fluorescent, some pyrrolidinone derivatives have been shown to exhibit photoluminescence. For example, aged or sonicated N-methyl pyrrolidone samples exhibit strong blue-green photoluminescence under 405 nm laser illumination, with emission peaks around 380 nm and 440 nm. researchgate.net This suggests that this compound or its potential degradation products could possess fluorescent properties, which could be exploited for sensitive detection.

The table below presents UV absorption data for related compounds.

| Compound | λmax (nm) | Medium | Reference |

|---|---|---|---|

| Pyrrolidine | 171, 196 | Gas | nih.gov |

| N-Methyl-2-pyrrolidone | ~230-240 | Not Specified | researchgate.net |

Computational Chemistry and Molecular Modeling of 4 Methylpyrrolidin 3 One Hydrochloride

Quantum Mechanical Studies and Electronic Structure Calculations (e.g., DFT, Ab Initio)

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to investigate the electronic structure of heterocyclic compounds. mdpi.commdpi.com For 4-Methylpyrrolidin-3-one hydrochloride, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G**, can elucidate its molecular geometry, vibrational frequencies, and electronic properties. scispace.com

These studies reveal critical information about the molecule's reactivity and intermolecular interactions. Key parameters derived from such calculations include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and susceptibility to electronic excitation. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule. It identifies electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, which are critical for predicting non-covalent interactions, such as hydrogen bonding with protein residues. scispace.com For the protonated form of 4-Methylpyrrolidin-3-one, the area around the protonated nitrogen and the carbonyl oxygen would be expected to show distinct electrostatic potentials.

| Computational Parameter | Significance in Molecular Analysis | Typical DFT Functional/Basis Set |

|---|---|---|

| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. | B3LYP/6-31G |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. | B3LYP/6-31G |

| Molecular Electrostatic Potential (MEP) | Maps electrophilic and nucleophilic sites for predicting intermolecular interactions. | HF/6-31G* |

| Natural Bond Orbital (NBO) Charges | Quantifies the charge distribution on each atom. | B3LYP/6-311++G(d,p) |

Conformational Analysis and Ring Puckering Dynamics of Pyrrolidinone Rings

The five-membered pyrrolidine (B122466) ring is not planar and exhibits a dynamic conformational behavior known as pseudorotation. researchgate.net Its flexibility allows it to adopt various conformations, which can significantly influence its biological activity by altering the spatial orientation of its substituents. researchgate.net The two most common conformations for the pyrrolidine ring are the "envelope" (or Cγ-exo and Cγ-endo) and "twist" forms. researchgate.netnih.gov

Envelope (Exo/Endo) Puckering: In the envelope conformation, four of the ring's carbon atoms are roughly coplanar, while the fifth atom (typically Cγ, the carbon opposite the nitrogen) is puckered out of this plane. The direction of the pucker determines whether it is an endo or exo conformation. The choice between these states is often influenced by the stereoelectronic effects of substituents on the ring.

Twist Conformation: In the twist conformation, two adjacent atoms are displaced in opposite directions relative to the plane formed by the other three atoms. nih.gov

For 4-Methylpyrrolidin-3-one, the substituents (a methyl group at C4 and a carbonyl group at C3) play a crucial role in determining the ring's preferred conformation. The steric bulk of the methyl group and the electronic influence of the carbonyl group will create a specific energy landscape, favoring certain puckered states over others. Computational protocols based on DFT can be used to calculate the relative energies of these different conformers, revealing which are most stable and significantly populated in equilibrium. researchgate.net Understanding these conformational preferences is vital, as the specific 3D arrangement of the pharmacophoric elements is what determines how the molecule fits into a biological target. mdpi.com

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a macromolecular target, such as a protein or enzyme. nih.gov This method is instrumental in structure-based drug design for identifying potential binding modes and estimating binding affinity. For this compound, docking studies could be used to screen for potential biological targets and to understand the structural basis of its activity.

The process involves placing the 3D structure of the ligand into the active site of a protein and using a scoring function to evaluate the quality of the fit. Docking studies on similar pyrrolidinone scaffolds have successfully identified key interactions driving their biological effects. For instance, derivatives have been docked into targets like acetylcholinesterase (AChE) and myeloid cell leukemia-1 (Mcl-1). nih.govresearchgate.net

A hypothetical docking study of this compound would likely reveal key interactions:

Hydrogen Bonding: The protonated secondary amine (N-H) and the carbonyl oxygen (C=O) are prime candidates for forming hydrogen bonds with amino acid residues like aspartate, glutamate, serine, or threonine in a protein's active site.

Hydrophobic Interactions: The methyl group and the aliphatic portions of the pyrrolidinone ring can engage in van der Waals and hydrophobic interactions with nonpolar residues such as valine, leucine, and isoleucine.

The results of such a study are typically summarized in a table that includes the docking score (an estimate of binding free energy) and a list of the interacting amino acid residues.

| Hypothetical Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Protein Kinase A | -7.5 | Asp184, Val57, Leu49 | H-bond with Asp184; Hydrophobic with Val57, Leu49 |

| Monoamine Oxidase B | -6.8 | Tyr435, Gln206, Leu171 | H-bond with Tyr435, Gln206; Hydrophobic with Leu171 |

| GABA-A Receptor | -7.1 | Arg120, Phe200, Thr142 | Ionic/H-bond with Arg120; π-Alkyl with Phe200 |

Computer-Aided Molecular Design and Optimization Strategies

Computer-Aided Drug Design (CADD) encompasses a range of computational methods that facilitate the discovery and optimization of new drugs. nih.govresearchgate.net Starting with a scaffold like 4-Methylpyrrolidin-3-one, CADD strategies can be used to design new derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Key CADD strategies include:

Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, SBDD uses molecular docking results to guide the modification of the ligand. nih.gov For example, if docking reveals an unoccupied hydrophobic pocket near the 4-methyl group, derivatives with larger alkyl groups at this position could be designed to improve binding affinity.

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods rely on the information from a set of known active molecules. nih.gov Techniques include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as CoMFA and CoMSIA, establish a statistical correlation between the physicochemical properties of a series of compounds and their biological activity. nih.gov These models generate contour maps that indicate where steric bulk, positive/negative charge, or hydrophobic/hydrophilic character would enhance activity, guiding the design of more potent analogues. nih.gov

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This pharmacophore can then be used to screen virtual libraries for new, structurally diverse molecules that fit the model.

By combining these computational approaches, researchers can rationally design and prioritize a small number of promising new compounds for chemical synthesis and biological testing, significantly accelerating the drug discovery process. nih.gov

Applications of 4 Methylpyrrolidin 3 One Hydrochloride As a Synthetic Intermediate and Scaffold

Utilization in the Synthesis of Complex Heterocyclic Compounds

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. acs.org As a functionalized derivative, 4-methylpyrrolidin-3-one hydrochloride provides a key starting point for the synthesis of diverse and complex heterocyclic structures. The inherent reactivity of the ketone and the secondary amine (after deprotection of the hydrochloride salt) allows for a wide range of chemical transformations.

Synthetic strategies often involve the functionalization of the pyrrolidinone core to build fused or spirocyclic ring systems. The saturated nature of the pyrrolidine (B122466) ring allows for a greater exploration of three-dimensional chemical space compared to flat aromatic systems, a desirable trait in modern drug discovery. nih.gov Methodologies such as 1,3-dipolar cycloadditions and multicomponent reactions can be employed, using the pyrrolidinone scaffold to generate significant molecular complexity in a controlled manner. nih.gov

A summary of synthetic approaches to functionalized pyrrolidinones is presented below:

| Synthetic Method | Description | Resulting Structures |

| Smiles-Truce Cascade | A one-pot, metal-free reaction of arylsulfonamides with cyclopropane (B1198618) diesters to yield α-arylated pyrrolidinones. acs.org | Densely functionalized pyrrolidinones |

| 1,3-Dipolar Cycloaddition | Reaction between a 1,3-dipole (e.g., azomethine ylide) and a dipolarophile to construct the five-membered pyrrolidine ring. nih.gov | Substituted pyrrolidines |

| Intramolecular Cyclization | Cyclization of acyclic precursors to form the pyrrolidine ring, often with stereoselective control. | Optically pure pyrrolidine derivatives |

Role in Alkaloid Synthesis (e.g., Tropane Alkaloids, Hygrine, Norhygrine)

The pyrrolidine ring is a core structural component of numerous alkaloids, including the tropane family. Pyrrolidine derivatives serve as crucial precursors in the biosynthesis and chemical synthesis of these natural products. mdpi.com While direct evidence for the use of this compound in the synthesis of tropane alkaloids is not extensively documented in publicly available literature, its structural similarity to known intermediates suggests its potential as a synthetic precursor.

For instance, the biosynthesis of tropane alkaloids involves intermediates such as 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. This biosynthetic precursor shares the core pyrrolidine structure and a keto functionality, highlighting the relevance of substituted pyrrolidinones in this chemical space. The alkaloid hygrine, a pyrrolidine alkaloid found in coca leaves, also possesses a related structural motif. wikipedia.org Synthetic approaches to hygrine and its derivatives often involve the construction of a substituted pyrrolidine ring, a transformation for which 4-methylpyrrolidin-3-one could serve as a starting material. wikipedia.org

Key alkaloids containing the pyrrolidine ring include:

Nicotine (B1678760) : A well-known alkaloid containing a pyridine and a pyrrolidine ring.

Hygrine : A pyrrolidine alkaloid found alongside cocaine in coca plants. wikipedia.org

Tropane Alkaloids : A class of bicyclic alkaloids with a shared tropane ring system, which is formed from a fused piperidine and pyrrolidine ring.

Development of Chiral Building Blocks and Auxiliaries from Pyrrolidinone Scaffolds

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of chiral building blocks and auxiliaries. nih.gov Pyrrolidinone scaffolds are particularly valuable in this regard due to their rigid structure and the presence of stereocenters. These scaffolds can be used to control the stereochemical outcome of chemical reactions, leading to the synthesis of single-enantiomer drugs. nih.gov

The 4-methyl group in 4-methylpyrrolidin-3-one introduces a chiral center, and the resolution of its enantiomers or its use in asymmetric syntheses can lead to valuable chiral intermediates. These chiral pyrrolidinone derivatives can be further elaborated into more complex molecules with defined stereochemistry. The development of chiral drugs is crucial as different enantiomers of a molecule can have vastly different biological activities. nih.govnih.gov

Approaches to obtaining chiral building blocks from pyrrolidinone scaffolds include:

Asymmetric Synthesis : Utilizing chiral catalysts or reagents to synthesize enantiomerically enriched pyrrolidinone derivatives. escholarship.org

Chiral Pool Synthesis : Starting from naturally occurring chiral molecules, such as amino acids, to synthesize chiral pyrrolidinones.

Resolution of Racemates : Separating a racemic mixture of a pyrrolidinone derivative into its individual enantiomers.

The stereochemistry of substituents on the pyrrolidine ring can significantly influence the biological activity of a molecule. For example, the orientation of a methyl group on a pyrrolidine scaffold has been shown to be critical for the activity of certain estrogen receptor antagonists. nih.gov

Contribution to Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a strategy used in drug discovery to create libraries of structurally diverse small molecules. cam.ac.uk The goal of DOS is to explore a wide range of chemical space to identify novel compounds with interesting biological activities. Pyrrolidine and pyrrolidinone scaffolds are frequently used in DOS due to their ability to be readily functionalized in multiple positions, leading to a high degree of molecular diversity. nih.gov

The three-dimensional nature of the pyrrolidinone ring is a key advantage in DOS, as it allows for the creation of molecules with complex and varied shapes. nih.gov This is in contrast to the flat, two-dimensional structures often generated from aromatic scaffolds. By systematically varying the substituents and stereochemistry around the 4-methylpyrrolidin-3-one core, large libraries of diverse compounds can be generated. These libraries can then be screened against a variety of biological targets to identify new drug leads. cam.ac.uk

Key principles of diversity-oriented synthesis utilizing pyrrolidinone scaffolds:

| Principle | Description |

| Scaffold Diversity | Variation in the core ring structure of the molecules in the library. cam.ac.uk |

| Appendage Diversity | Variation of the substituents attached to the core scaffold. |

| Stereochemical Diversity | Variation in the three-dimensional arrangement of atoms. cam.ac.uk |

| Functional Group Diversity | Inclusion of a wide range of chemical functional groups. |

The use of building blocks like this compound in DOS enables the efficient generation of novel chemical entities with the potential to address challenging biological targets.

Mechanistic Organic Chemistry Investigations Relevant to 4 Methylpyrrolidin 3 One Hydrochloride

Elucidation of Reaction Mechanisms in Synthesis and Transformation

The synthesis of the pyrrolidinone core often involves cyclization reactions, and understanding their mechanisms is crucial for optimizing reaction conditions and achieving desired stereochemistry. One common strategy is the reductive cyclization of precursor molecules. For instance, the synthesis of related 3-pyrrolidinol compounds, which share a similar five-membered ring structure, can be achieved through the reductive cyclization of γ-amino-β-hydroxybutyronitrile compounds. In this process, a Raney nickel catalyst is often employed in an acidic solution with hydrogen gas. The mechanism involves the reduction of the nitrile group to a primary amine, which then undergoes intramolecular nucleophilic attack on the carbon bearing a leaving group (or a group that becomes a leaving group after activation), leading to the formation of the pyrrolidine (B122466) ring.

Another mechanistic pathway involves the condensation of γ-butyrolactone with primary amines, such as methylamine, to form N-substituted pyrrolidinones. This reaction typically proceeds in two main steps:

Ring-opening: The primary amine attacks the carbonyl carbon of the γ-butyrolactone, leading to the opening of the lactone ring to form an N-substituted-γ-hydroxybutanamide intermediate. This is a reversible reaction that can be performed at lower temperatures and pressures. chemicalbook.com

Cyclization: The intermediate undergoes dehydration and cyclization at higher temperatures and pressures to form the stable five-membered pyrrolidinone ring. chemicalbook.com

These fundamental mechanisms, while described for related pyrrolidinones, provide a framework for understanding the potential synthetic pathways to 4-Methylpyrrolidin-3-one. The introduction of the methyl group at the 4-position would necessitate a suitably substituted precursor, but the core mechanistic principles of cyclization would likely remain analogous.

Radical Pathways in Pyrrolidinone Chemistry

Radical reactions offer an alternative avenue for the synthesis and functionalization of heterocyclic compounds, including pyrrolidinones. Free radical reactions are characterized by chain mechanisms involving three distinct phases: initiation, propagation, and termination. lumenlearning.comyoutube.com

Initiation: This step involves the formation of radical species, typically through the homolytic cleavage of a weak bond using heat or light. Common radical initiators include azobisisobutyronitrile (AIBN). libretexts.org

Propagation: In this "chain" part of the reaction, a radical reacts with a stable molecule to generate a new radical, which then continues the chain. lumenlearning.comlibretexts.org For instance, a tributyltin radical (Bu₃Sn•), generated from tributyltin hydride (Bu₃SnH), can abstract a halogen atom from an alkyl halide to create a carbon-centered radical. libretexts.org This alkyl radical can then undergo further reactions, such as intramolecular cyclization, to form a ring.

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical molecule. lumenlearning.comlibretexts.org

While specific studies on radical pathways for 4-Methylpyrrolidin-3-one are not prevalent, the Hofmann-Löffler-Freytag reaction provides a classic example of using radical intermediates to synthesize pyrrolidines. This reaction involves the formation of an N-centered radical from an N-haloamine in acidic conditions, which then abstracts a hydrogen atom from the δ-carbon, leading to a carbon-centered radical. Subsequent steps result in the formation of the pyrrolidine ring. Such radical-mediated cyclizations could be conceptually applied to precursors of 4-Methylpyrrolidin-3-one.

Table 1: Key Phases of Radical Chain Reactions

| Phase | Description | Example |

|---|---|---|

| Initiation | Generation of radical species from a non-radical precursor. | Homolytic cleavage of Cl₂ by UV light to form two chlorine radicals (Cl•). |

| Propagation | A radical reacts with a stable molecule to form a product and a new radical, continuing the chain. | A chlorine radical abstracts a hydrogen from methane (CH₄) to form HCl and a methyl radical (•CH₃). |

| Termination | Two radicals combine to form a stable, non-radical product, ending the chain. | Two methyl radicals combine to form ethane (CH₃CH₃). |

Catalytic Reaction Mechanisms (e.g., Gold(I)/Gold(III) Catalysis, Rhodium Catalysis)

Transition metal catalysis provides powerful and efficient methods for constructing pyrrolidine and pyrrolidinone rings. Gold and rhodium catalysts are particularly notable for their unique reactivity in mediating complex transformations.

Gold(I)/Gold(III) Catalysis: Gold catalysts, particularly Au(I) and Au(III) species, are known for their ability to activate alkynes and allenes, making them susceptible to nucleophilic attack. A plausible mechanism for synthesizing substituted pyrrolidines involves the gold-catalyzed cycloisomerization of nitrogen-containing enynes or homopropargyl sulfonamides. nih.govorganic-chemistry.org A general catalytic cycle might involve:

π-Activation: The gold catalyst coordinates to the alkyne moiety of the substrate, increasing its electrophilicity.

Intramolecular Attack: A tethered nucleophile, such as an amine or sulfonamide nitrogen, attacks the activated alkyne. This step, often a 5-endo-dig cyclization, forms the five-membered ring.

Protodeauration/Reductive Elimination: The resulting organogold intermediate can undergo various transformations. In the presence of a proton source, protodeauration can occur to release the product and regenerate the active catalyst.

Studies on N-methyl-2-pyrrolidone (NMP) have shown its ability to act as a reducing agent for gold(III) ions, reducing Au(III)Cl₄⁻ to Au(I)Cl₂⁻. nih.govacs.orgresearchgate.net This interaction between a pyrrolidinone structure and a gold species highlights the potential for the pyrrolidinone ring itself to play a role in the catalytic cycle, possibly as a ligand or solvent that influences the catalyst's oxidation state and activity. nih.govacs.orgresearchgate.net

Rhodium Catalysis: Rhodium catalysts are versatile tools for C-H activation and cycloaddition reactions. Dirhodium catalysts, for example, can facilitate the intramolecular C-H amination of sulfamate esters to produce substituted pyrrolidines. The mechanism is believed to involve the formation of a rhodium nitrenoid intermediate. This highly reactive species can then insert into a C-H bond at the δ-position, forming the pyrrolidine ring with high regio- and stereoselectivity.

Another relevant rhodium-catalyzed reaction is the [4+1] cycloaddition of vinylallenes with carbon monoxide to synthesize 4-substituted-3-pyrrolidinones. This process demonstrates the direct formation of the target ring system. Mechanistic studies on related rhodium-catalyzed annulations suggest pathways involving the insertion of a vinyl group into a Rh-C bond, followed by subsequent intramolecular reactions to close the ring. rsc.org

Table 2: Comparison of Catalytic Mechanisms in Pyrrolidine/Pyrrolidinone Synthesis

| Catalyst Type | Key Mechanistic Feature | Typical Substrate | Relevance to 4-Methylpyrrolidin-3-one |

|---|---|---|---|

| Gold(I)/Gold(III) | π-Activation of alkynes/allenes followed by intramolecular nucleophilic attack. | Homopropargyl amines/sulfonamides. | Synthesis of the pyrrolidine core via cycloisomerization. |

| Rhodium(II) | Formation of a rhodium nitrenoid intermediate followed by C-H insertion. | Alkyl diazoacetates, sulfamates. | Potential for direct synthesis and functionalization of the pyrrolidinone ring. |

Role of Intermediates in Reaction Pathways

The identification and study of reaction intermediates are fundamental to confirming a proposed reaction mechanism. In the synthesis of pyrrolidinones, several key types of intermediates have been identified or proposed.

In the synthesis of N-methyl-2-pyrrolidone from γ-butyrolactone and methylamine, the linear N-methyl-γ-hydroxybutanamide is a crucial intermediate. chemicalbook.com Its formation represents the initial ring-opening step, and its subsequent dehydration and cyclization yield the final product. Isolating or detecting this intermediate provides direct evidence for the two-step mechanism.

In catalytic syntheses, intermediates involving the metal catalyst are central to the reaction pathway. In the copper-catalyzed synthesis of pyrrolidines via C-H amination, a fluorinated copper(II) complex was isolated and characterized. acs.org However, further kinetic studies demonstrated that this complex was not a direct intermediate in the main catalytic cycle, but rather a related species. acs.org This highlights the complexity of catalytic systems and the importance of kinetic analysis to distinguish true intermediates from off-cycle species.

For the synthesis of tropane alkaloids, which feature a related pyrrolidine structure, the N-methylpyrrolinium cation serves as a key biosynthetic intermediate. researchgate.net This electrophilic species is activated for condensation reactions that build the more complex alkaloid skeleton. The formation and reactivity of such charged intermediates are critical in many biological and synthetic pathways leading to pyrrolidine-containing molecules.

By studying these transient species through spectroscopic methods (like NMR), kinetic experiments, and computational modeling, a detailed picture of the reaction coordinate can be constructed, enabling a more rational approach to the synthesis of specific targets like 4-Methylpyrrolidin-3-one hydrochloride.

Stereochemical Considerations in the Synthesis and Research of 4 Methylpyrrolidin 3 One Hydrochloride

Chirality and Enantiomeric Purity in Pyrrolidinone Derivatives

The pyrrolidine (B122466) ring is a fundamental structural motif found in a vast array of natural products, pharmaceuticals, and catalysts. mappingignorance.org The introduction of a substituent, such as the methyl group in 4-Methylpyrrolidin-3-one, can create a chiral center, thereby conferring chirality upon the molecule. The resulting enantiomers, (R)-4-Methylpyrrolidin-3-one and (S)-4-Methylpyrrolidin-3-one, possess identical physical properties in an achiral environment but can differ significantly in their interactions with biological systems, which are inherently chiral. nih.govnih.gov

The enantiomeric purity, or enantiomeric excess (ee), of a sample is a measure of the relative amounts of the two enantiomers. In pharmaceutical applications, it is often crucial to produce a single enantiomer, as the other may be inactive or, in some cases, cause undesirable side effects. Therefore, the development of synthetic methods that yield high enantiomeric purity is a major focus of chemical research. The pharmacological importance of obtaining the correct optical isomer, or enantiomer, of pyrrolidine-based compounds is paramount. mappingignorance.org

The biological significance of enantiomeric purity is well-documented. Different enantiomers of a chiral drug can exhibit widely different pharmacodynamic and pharmacokinetic profiles. nih.govnih.gov This underscores the need for robust analytical techniques to determine the enantiomeric purity of compounds like 4-Methylpyrrolidin-3-one hydrochloride.

Influence of Stereochemistry on Molecular Recognition and Interactions

Molecular recognition, the specific non-covalent interaction between two or more molecules, is fundamental to many biological processes. mdpi.com For chiral molecules like the enantiomers of 4-Methylpyrrolidin-3-one, their three-dimensional structure dictates how they interact with chiral biological targets such as enzymes and receptors. nih.gov The precise spatial arrangement of functional groups on the pyrrolidinone scaffold is critical for achieving a complementary fit with the binding site of a biological macromolecule.

For instance, in studies of other chiral molecules, it has been demonstrated that only one enantiomer may bind effectively to a target protein, while the other shows little to no affinity. nih.govnih.gov This selective recognition is a cornerstone of modern drug design and highlights the importance of controlling stereochemistry in the development of new therapeutic agents based on the pyrrolidinone scaffold. The principle of chiral recognition is based on the formation of transient diastereomeric complexes between the chiral host and the enantiomers of the chiral guest, which possess different interaction energies. mdpi.com

Stereoselective Control in Synthetic Methodologies

Given the profound impact of stereochemistry on biological activity, the development of stereoselective synthetic methods for preparing enantiomerically pure pyrrolidinone derivatives is a highly active area of research. These methods aim to control the formation of the chiral center at the C4 position during the synthesis of 4-Methylpyrrolidin-3-one. Several key strategies have been employed to achieve this.

One of the most powerful approaches is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. mappingignorance.org This method is highly efficient for the enantioselective synthesis of substituted pyrrolidines, allowing for the creation of multiple stereocenters with high levels of control. mappingignorance.orgua.es The use of chiral catalysts, including both metal complexes and organocatalysts, is central to the success of these reactions. mappingignorance.org

Another common strategy involves the use of the chiral pool , which utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids like proline and hydroxyproline. mdpi.com These chiral precursors can be chemically transformed into the desired pyrrolidinone derivatives, with the original stereochemistry guiding the formation of new chiral centers. The synthesis of chiral pyrrolidinones has been described using natural amino acids like threonine, employing methods such as a Dieckmann or aldol (B89426) ring closure. researchgate.net

Substrate-controlled diastereoselective synthesis is another valuable technique. In this approach, a chiral auxiliary is attached to the substrate, which directs the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to afford the enantiomerically enriched product. Additionally, methods such as the diastereoselective reduction of a prochiral precursor or the enzymatic resolution of a racemic mixture can be employed to access single enantiomers of 4-methyl-substituted pyrrolidinones. The table below summarizes some of the key methodologies used in the stereoselective synthesis of pyrrolidine derivatives.

| Synthetic Strategy | Description | Key Features |

| Catalytic Asymmetric 1,3-Dipolar Cycloaddition | Reaction between an azomethine ylide and an alkene catalyzed by a chiral catalyst to form a pyrrolidine ring. mappingignorance.org | High atom economy; potential to form multiple stereocenters simultaneously; highly stereo- and regioselective. mappingignorance.org |

| Chiral Pool Synthesis | Utilization of naturally occurring, enantiomerically pure compounds (e.g., amino acids) as starting materials. mdpi.com | Access to optically pure products; predictable stereochemical outcomes. |

| Substrate-Controlled Diastereoselective Synthesis | A chiral auxiliary attached to the substrate directs the stereochemical course of a reaction. | Effective for creating specific stereoisomers; the auxiliary is typically removable. |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. | High enantioselectivity; mild reaction conditions. |

The choice of synthetic method depends on various factors, including the desired stereoisomer, the availability of starting materials, and the required scale of the synthesis. The continued development of novel and efficient stereoselective methodologies will be crucial for advancing the research and potential applications of this compound and other chiral pyrrolidinone derivatives.

Future Research Directions and Emerging Trends in 4 Methylpyrrolidin 3 One Hydrochloride Research

Development of Novel and Sustainable Synthetic Approaches

The synthesis of pyrrolidinone derivatives is moving towards greener and more efficient methodologies. ontosight.ai Future research is centered on minimizing environmental impact while maximizing yield and simplicity. Key trends include the adoption of multicomponent reactions (MCRs), the use of eco-friendly solvents, and the development of innovative catalytic systems.

One promising direction is the use of one-pot multicomponent synthesis, which offers advantages such as procedural simplicity and the use of inexpensive, common raw materials. vjol.info.vn Green solvents like ethanol (B145695) are being employed to replace more hazardous organic solvents. vjol.info.vnrsc.org Furthermore, the application of ultrasound irradiation and microwave-assisted organic synthesis (MAOS) represents a significant advance, often leading to shorter reaction times, cleaner reaction profiles, and excellent yields. rsc.orgnih.govtandfonline.com

Catalysis is another area of intense research. N-heterocyclic carbenes (NHCs) are being used to catalyze radical tandem cyclizations for constructing highly functionalized 2-pyrrolidinones in a transition-metal-free manner. rsc.org For the synthesis of N-methylpyrrolidine, a related structure, researchers have developed low-cost, one-pot methods using catalysts like Cu- and Ni-modified ZSM-5, achieving high yields and catalyst reusability, demonstrating potential for industrial application. rsc.org These sustainable approaches are summarized in the table below.

| Approach | Key Features | Advantages |

| Multicomponent Reactions | Combines three or more reactants in a single step. | High atom economy, procedural simplicity, reduced waste. vjol.info.vntandfonline.com |

| Green Solvents | Utilizes environmentally benign solvents like ethanol and water. | Reduced toxicity and environmental impact. vjol.info.vnrsc.org |

| Ultrasound/Microwave | Employs alternative energy sources to drive reactions. | Shorter reaction times, increased yields, cleaner profiles. rsc.orgtandfonline.com |

| Novel Catalysis | Involves transition-metal-free catalysts (e.g., NHCs) or modified zeolites. | High efficiency, potential for reusability, reduced metal contamination. rsc.orgrsc.org |

Exploration of New Chemical Transformations and Reactivity Patterns

Future research will also delve deeper into the chemical reactivity of the 4-Methylpyrrolidin-3-one hydrochloride scaffold. Pyrrolidinones possess both electrophilic and nucleophilic centers, making them versatile precursors for generating diverse derivatives. ekb.eg The presence of a carbonyl group and adjacent carbons allows for a wide range of chemical transformations.

A significant emerging trend is the use of pyrrolidinone scaffolds in cascade reactions. For instance, arylsulfonamides have been shown to react with cyclopropane (B1198618) diesters in a one-pot process that involves nucleophilic ring-opening, a Smiles-Truce aryl transfer, and subsequent lactam formation to yield α-arylated pyrrolidinones. acs.orgnih.gov This method expands the toolkit for creating complex pyrrolidinone structures by harnessing sp³ electrophilic centers in cascade processes. acs.org

The 4-cyano-pyrrolidin-3-one derivatives, which are structurally related to 4-Methylpyrrolidin-3-one, are particularly interesting due to their two electrophilic sites. This dual reactivity enriches their chemical potential and has been exploited to generate novel compounds through reactions with organophosphorus reagents like stabilized phosphorus ylides and Wittig-Horner reagents. ekb.eg The exploration of such reactivity patterns is crucial for discovering new molecules with unique properties.

Advancements in Analytical and Characterization Techniques for Pyrrolidinone Derivatives

The structural elucidation and characterization of pyrrolidinone derivatives are being significantly enhanced by advancements in analytical techniques. While standard methods like Infrared (IR) spectroscopy and Mass Spectrometry (MS) remain fundamental vjol.info.vn, Nuclear Magnetic Resonance (NMR) spectroscopy is at the forefront of innovation.

High-field NMR is a gold standard for structural elucidation and quantification of complex organic molecules, often used in combination with other techniques like GC-MS. nih.gov Advanced 2D NMR techniques such as COSY and NOESY are critical for confirming stereochemistry and regiochemistry in complex pyrrolidine (B122466) structures. ipb.pt

Emerging NMR methods are providing deeper insights into the physicochemical properties and behavior of these molecules. nih.gov Diffusion-ordered NMR spectroscopy (DOSY), for example, can be used to study the association between different components in a solution, while quantitative NMR (qNMR) allows for precise concentration determination without the need for physical isolation, even in complex mixtures. nih.govnih.gov The development of cheaper, transportable "benchtop" NMR spectrometers is also poised to make these powerful analytical tools more accessible for routine analysis. nih.gov

| Technique | Application for Pyrrolidinone Derivatives | Reference |

| High-Field NMR (1H, 13C) | Standard structural elucidation and confirmation. | researchgate.net |

| 2D NMR (COSY, NOESY) | Determination of stereochemistry and proton connectivity. | ipb.pt |

| Quantitative NMR (qNMR) | Precise quantification without internal standards or sample isolation. | nih.gov |

| Diffusion-Ordered Spectroscopy (DOSY) | Analysis of molecular interactions and complex mixtures. | nih.gov |

| Fluorine NMR (19F-NMR) | Used in fragment screening and for studying protein-ligand interactions when a fluorine tag is present. | mdpi.com |

Design of Next-Generation Pyrrolidinone-Based Research Tools

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, frequently used as a building block for designing new biologically active compounds and research tools. nih.govresearchgate.net Its non-planar, three-dimensional structure allows for efficient exploration of pharmacophore space, and the presence of stereogenic centers is crucial for achieving target selectivity. nih.govresearchgate.net

Future research is focused on leveraging these properties to design next-generation research tools with high potency and specificity. Examples of this trend include:

Enzyme Inhibitors: Pyrrolidine derivatives are being designed as inhibitors for various enzymes, where the stereochemistry of the pyrrolidine ring plays a critical role in the binding mode and biological activity. mdpi.com

GPCR Antagonists: The pyrrolidinone scaffold has been used to develop potent antagonists for chemokine receptors like CXCR4. nih.gov Optimized compounds have shown high binding affinity and the ability to mitigate receptor-mediated cell migration, making them valuable tools for cancer metastasis research. nih.gov

RNA-Targeting Probes: In an innovative approach, quinoxaline (B1680401) scaffolds featuring a pyrrolidine moiety have been designed to selectively target and bind viral RNA structures, such as the Hepatitis C Virus (HCV) Internal Ribosome Entry Site (IRES). acs.org These molecules act as chemical probes to study RNA conformation and function and have therapeutic potential by inhibiting viral translation. acs.org

The design of these tools often involves the strategic functionalization of the pyrrolidine ring to optimize interactions with the biological target. nih.gov

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental methods is revolutionizing research into pyrrolidinone derivatives. frontiersin.orgjddhs.com This integrated approach accelerates the discovery process, provides deeper mechanistic insights, and allows for more rational molecular design. jddhs.com

Computational techniques, particularly Density Functional Theory (DFT), are widely used to:

Study Reaction Mechanisms: DFT calculations help elucidate complex reaction pathways, such as the Cu(I)/Cu(II) catalytic cycle in C-H amination reactions for pyrrolidine synthesis. nih.govacs.org

Perform Conformational Analysis: By calculating the energies of different conformers, researchers can predict the most stable molecular geometries. These theoretical structures can then be validated by comparing calculated NMR chemical shifts with experimental data. researchgate.net

Predict Molecular Properties: Computational models can predict electronic characteristics, reactivity, and thermodynamic properties like enthalpy of formation for pyrrolidinone structures. researchgate.netresearchgate.net

This computational work is not done in isolation. It is part of an iterative cycle where computational predictions guide experimental work, and experimental results, in turn, refine the theoretical models. jddhs.com This powerful combination allows researchers to understand the fundamental principles governing the behavior of molecules like this compound, paving the way for the design of new compounds with tailored properties. frontiersin.org

Q & A

Q. How do researchers reconcile conflicting data in solubility studies across different solvent systems?

- Methodological Answer : Solubility parameters (Hansen solubility parameters) predict miscibility. For example, dimethyl sulfoxide (DMSO) enhances solubility due to its high polarity, while ethyl acetate may precipitate the hydrochloride salt. Phase diagrams and van’t Hoff analysis clarify temperature-dependent solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.